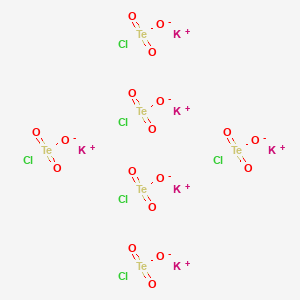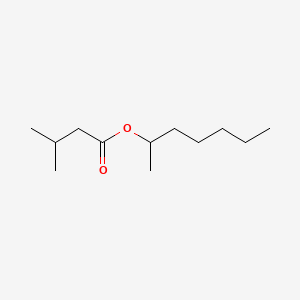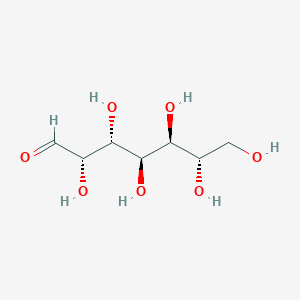![molecular formula C10H14N2O4S B1508649 L-4-[(Methylsulfonyl)amino]phenylalanine CAS No. 266999-21-7](/img/structure/B1508649.png)
L-4-[(Methylsulfonyl)amino]phenylalanine
Vue d'ensemble
Description
L-4-[(Methylsulfonyl)amino]phenylalanine is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of phenylalanine, an essential amino acid, and contains a methylsulfonyl group attached to the amino group of the phenylalanine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-4-[(Methylsulfonyl)amino]phenylalanine can be achieved through several methods. One common approach involves the use of l-threonine aldolase, which catalyzes the aldol condensation of aldehyde and glycine. This method offers direct enzymatic synthesis of β-hydroxy-α-amino acids under mild conditions . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of engineered enzymes, such as l-threonine aldolase mutants, has been shown to improve product yield and stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: L-4-[(Methylsulfonyl)amino]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsulfonyl group and the amino acid backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the aldol condensation reaction with l-threonine aldolase produces β-hydroxy-α-amino acids .
Applications De Recherche Scientifique
L-4-[(Methylsulfonyl)amino]phenylalanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a substrate for enzyme studies and as a model compound for understanding amino acid metabolism . Additionally, it is used in industrial processes for the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of L-4-[(Methylsulfonyl)amino]phenylalanine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the specific target .
Comparaison Avec Des Composés Similaires
L-4-[(Methylsulfonyl)amino]phenylalanine can be compared with other similar compounds, such as 2-amino-4-(methylsulfonyl)phenol and 2-(4-methylsulfonylphenyl)indole derivatives . These compounds share structural similarities but differ in their chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(methanesulfonamido)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAIQZEQLVVRT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269191 | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-21-7 | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)



![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)








